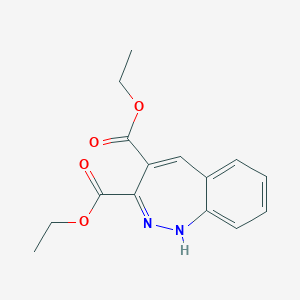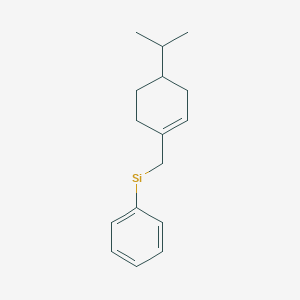
CID 78064101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78064101” is a chemical entity registered in the PubChem database. It is a unique molecule with specific properties and applications in various scientific fields.
Métodos De Preparación
The preparation of CID 78064101 involves several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
CID 78064101 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution.
Aplicaciones Científicas De Investigación
CID 78064101 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways or as a probe in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound may be used in the production of materials, chemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of CID 78064101 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
CID 78064101 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example, compounds with similar molecular weights or chemical structures may have different reactivity or biological activity. The comparison helps to understand the distinct characteristics of this compound and its potential advantages over other compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its preparation, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for researchers and industry professionals. By comparing it with similar compounds, its unique properties and potential benefits can be better appreciated.
Propiedades
Fórmula molecular |
C16H22Si |
|---|---|
Peso molecular |
242.43 g/mol |
InChI |
InChI=1S/C16H22Si/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-8,13,15H,9-12H2,1-2H3 |
Clave InChI |
LTQKZKZFRDJNRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(=CC1)C[Si]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


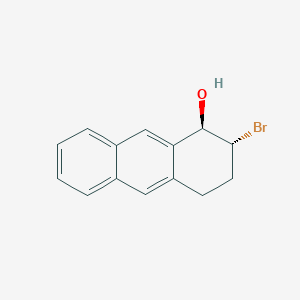
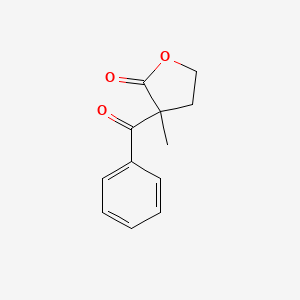
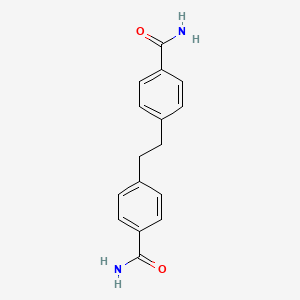
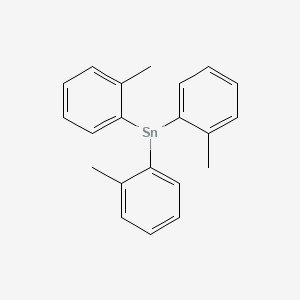
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)


![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
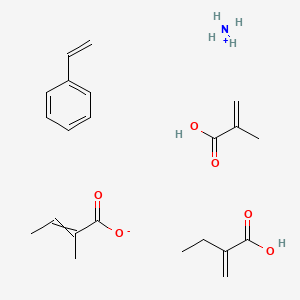
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
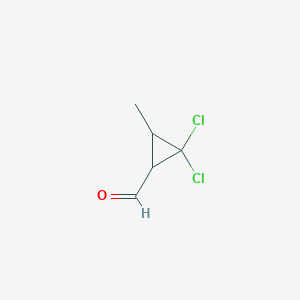
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
